molecular formula C13H16ClNO3 B6502771 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide CAS No. 1421516-48-4

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

Cat. No.: B6502771
CAS No.: 1421516-48-4
M. Wt: 269.72 g/mol
InChI Key: SUWOAYOMAKVGKV-UHFFFAOYSA-N
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Description

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It features a benzamide core substituted with a chloro group and a cyclopentyl ring bearing hydroxyl and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves the following steps:

    Formation of the cyclopentyl intermediate: Starting from cyclopentanol, the hydroxymethyl group is introduced via a hydroxymethylation reaction.

    Coupling with benzoyl chloride: The cyclopentyl intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Formation of 4-chloro-N-[3-oxo-4-(hydroxymethyl)cyclopentyl]benzamide.

    Reduction: Formation of N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide.

    Substitution: Formation of 4-aminobenzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure can be exploited in the development of novel polymers or materials with specific properties.

    Biological Studies: It can serve as a probe to study biochemical pathways involving benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzohydrazide
  • 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzoate

Uniqueness

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring allows for versatile chemical modifications and interactions.

Properties

IUPAC Name

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-10-3-1-8(2-4-10)13(18)15-11-5-9(7-16)12(17)6-11/h1-4,9,11-12,16-17H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWOAYOMAKVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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